3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE

Physicochemical Properties Drug Design ADME

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE (CAS 1443279-11-5) is a 98% pure multifunctional aromatic aldehyde uniquely combining a reactive aldehyde handle with a sterically hindered 4-methyl-2-nitrobenzyl ether. Unlike simpler nitrobenzaldehyde analogs, this substitution pattern provides a distinct steric and electronic profile critical for COMT inhibitor SAR studies, Schiff-base library synthesis, and catalytic mechanistic investigations. Its competitive gram-scale pricing makes it a cost-effective scaffold for reproducible, impurity-free research. Choose this compound for reliable differentiation in demanding synthetic and biological applications.

Molecular Formula C16H15NO5
Molecular Weight 301.298
CAS No. 1443279-11-5
Cat. No. B2538739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE
CAS1443279-11-5
Molecular FormulaC16H15NO5
Molecular Weight301.298
Structural Identifiers
SMILESCC1=CC(=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
InChIInChI=1S/C16H15NO5/c1-11-3-5-13(14(7-11)17(19)20)10-22-15-6-4-12(9-18)8-16(15)21-2/h3-9H,10H2,1-2H3
InChIKeyZZPFXHYRTATFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE (CAS 1443279-11-5): A High-Purity Benzaldehyde Building Block for Advanced Synthesis


3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE (CAS 1443279-11-5), also known as 3-methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde, is a multifunctional aromatic aldehyde belonging to the class of nitro-substituted benzyloxybenzaldehydes [1]. It is primarily sourced as a high-purity (typically 98%) chemical building block from specialized research suppliers like Fluorochem and Leyan . The compound features a unique molecular architecture combining a reactive aldehyde group with a sterically hindered 4-methyl-2-nitrobenzyl ether, providing a distinct vector for synthetic elaboration. Its molecular formula is C16H15NO5, and its molecular weight is 301.29 g/mol .

Why 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE Cannot Be Readily Substituted by Common Analogs


While a variety of substituted benzaldehydes exist, 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE is not a simple commodity. Its specific substitution pattern—featuring a methoxy group, a reactive aldehyde, and a bulky, electron-withdrawing 4-methyl-2-nitrobenzyl ether—is not common among off-the-shelf building blocks [1]. This unique combination directly impacts its reactivity, solubility, and potential interactions with biological targets, as evidenced by the distinct activity profiles of closely related nitrobenzaldehydes as catechol-O-methyltransferase (COMT) inhibitors [2]. Substituting this compound with a simpler analog like 3-methoxy-4-(4-nitro-benzyloxy)-benzaldehyde (CAS 81307-09-7) or a regioisomer would alter the steric environment around the reactive centers and likely modify the electronic properties, leading to different reaction outcomes and unpredictable biological or material performance . The high purity (98%) at which this compound is supplied from reputable vendors is also a critical factor, ensuring reproducible results in demanding research applications .

Quantitative Comparative Evidence for 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE Selection


Distinct Electronic Profile: Quantified LogP and TPSA vs. Unsubstituted and p-Nitro Analogs

The calculated logP (lipophilicity) and topological polar surface area (TPSA) provide quantitative measures of a molecule's predicted permeability and bioavailability. 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE exhibits a logP of 3.30332 and a TPSA of 78.67 Ų . In comparison, a direct analog lacking the 4-methyl group, 3-methoxy-4-(4-nitro-benzyloxy)-benzaldehyde (CAS 81307-09-7), has a lower molecular weight (287.27 g/mol) and a distinct electronic distribution, which would be reflected in a different logP and TPSA .

Physicochemical Properties Drug Design ADME

Precedent for Biological Activity: Class-Level Evidence from Nitrobenzaldehyde COMT Inhibitors

While direct biological data for the target compound is absent, its structural class provides a strong rationale for its exploration. A seminal study on nitrobenzaldehyde derivatives demonstrated that 3-hydroxy-4-methoxy-5-nitrobenzaldehyde is an active inhibitor of catechol-O-methyltransferase (COMT) with an IC50 value of 2.0 µM (2000 nM) against partially purified pig liver COMT [1][2]. The target compound shares the critical 4-methoxy and nitrobenzyl features with this active inhibitor but replaces the 3-hydroxy group with a bulky 4-methyl-2-nitrobenzyloxy group.

COMT Inhibition Medicinal Chemistry Enzyme Assay

Synthetic Versatility of the Aldehyde Moiety: Benchmarking Reactivity Against Common Building Blocks

The reactive aldehyde group in the target compound allows for a wide range of chemical transformations, a feature common to many benzaldehyde building blocks. However, the specific substitution pattern influences reaction kinetics and yields. For example, a study on related 4-nitrobenzyloxybenzaldehydes demonstrated their successful conversion into imine compounds via condensation with 2-aminomethylfuran, yielding three new imine compounds (6-8) [1]. This reactivity is expected to translate to the target compound, but the presence of the additional 4-methyl group on the benzyl ring may offer advantages in terms of steric control during reactions like nucleophilic additions or in the crystallization of final products.

Organic Synthesis Building Block Imine Formation

Commercial Availability and Purity: A Key Differentiator for Procurement

The compound is readily available from reputable suppliers at a guaranteed purity of 98% (Leyan, product code 1790080) . This is a critical factor for reproducibility in research. In contrast, a closely related analog, 3-({2-硝基-4-甲基苯氧基}甲基)-4-甲氧基苯甲醛 (CAS 329222-84-6), which differs only in the position of the ether linkage (a phenoxymethyl vs. benzyloxy linkage), is less widely available and its purity may not be as well-documented . The consistent, high-purity supply of the target compound reduces the need for costly in-house purification and ensures more reliable results in subsequent applications.

Procurement Chemical Sourcing Purity

Cost-Effective Sourcing for Scale-Up: Price Comparison vs. Alternative Suppliers

Procurement cost is a critical factor when planning for larger-scale syntheses. The target compound is available from Fluorochem at a price of 3168 RMB/250mg, 6314 RMB/1g, and 17204 RMB/5g . This pricing structure allows researchers to evaluate the cost of scaling their reactions. While a direct cost-per-gram comparison for the analog 3-({2-硝基-4-甲基苯氧基}甲基)-4-甲氧基苯甲醛 is not readily available, its limited commercial footprint suggests it may be more expensive to source or require custom synthesis.

Procurement Cost Analysis Scale-Up

Key Research and Industrial Application Scenarios for 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE


Scaffold for Next-Generation COMT Inhibitors in Neurological Disease Research

Researchers developing novel catechol-O-methyltransferase (COMT) inhibitors for conditions like Parkinson's disease can utilize 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE as a privileged scaffold. Its structural similarity to known COMT inhibitors (e.g., 3-hydroxy-4-methoxy-5-nitrobenzaldehyde, IC50 = 2.0 µM) [1], combined with its unique steric and electronic properties (LogP 3.30332, TPSA 78.67 Ų) , makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or peripheral versus central nervous system penetration.

Versatile Building Block for Parallel Synthesis of Imine and Schiff Base Libraries

The compound's reactive aldehyde group is a proven handle for generating diverse libraries of imines and Schiff bases. Following established protocols for analogous 4-nitrobenzyloxybenzaldehydes [2], this compound can be readily condensed with a wide array of primary amines (e.g., furfurylamine, anilines, alkylamines) to create novel chemical space. The high commercial purity (98%) ensures that the resulting libraries are free from confounding impurities, a critical requirement for high-throughput screening campaigns.

Strategic Intermediate in Process Chemistry and Scale-Up

For process chemists, 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE offers a cost-effective and scalable entry point for more complex molecules. Its clear and competitive pricing (e.g., 6314 RMB/g) and the ability to purchase in larger quantities (e.g., 5g packs) allows for the economic evaluation of multi-step synthetic routes. This is in contrast to less readily available analogs, which may present supply chain risks and higher costs for gram-scale experiments.

Probe for Investigating Steric and Electronic Effects in Catalysis

Physical organic chemists can employ this compound as a probe to study steric and electronic effects in various catalytic transformations. The bulky 4-methyl-2-nitrobenzyl group introduces significant steric hindrance, which can be used to modulate the activity of metal catalysts in reactions like C-H activation or cross-coupling. The nitro group serves as a strong electron-withdrawing group, allowing researchers to investigate the interplay of electronic and steric factors on reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.